Product packaging for 2-Oxo-3,6-diaza-bicyclo[3.1.1]heptane(Cat. No.:CAS No. 1273562-72-3)

2-Oxo-3,6-diaza-bicyclo[3.1.1]heptane

Cat. No.: B1404558
CAS No.: 1273562-72-3
M. Wt: 112.13 g/mol
InChI Key: KFALVBFQCROPPJ-UHFFFAOYSA-N
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Description

2-Oxo-3,6-diaza-bicyclo[3.1.1]heptane is a synthetically valuable bicyclic scaffold of significant interest in pharmaceutical research and drug discovery. Compounds based on the 3,6-diazabicyclo[3.1.1]heptane structure have been extensively investigated as privileged scaffolds for developing biologically active molecules . Research indicates this core structure demonstrates a wide range of pharmacological activities. Specifically, derivatives have been synthesized and identified as novel potent ligands for opioid receptors, showing potential for applications in pain management . Other studies highlight its role as a key structure for creating high-affinity ligands for neuronal nicotinic acetylcholine receptors (such as the α4β2 subtype), which are targets for neurological disorders . Furthermore, this diazabicycloheptane framework is found in compounds studied for their antimicrobial and antiviral properties . The scaffold's conformationally restrained, three-dimensional structure makes it an excellent bioisostere for flat aromatic systems, helping to improve the solubility and physicochemical properties of drug candidates . This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and the synthesis of novel bioactive analogs. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8N2O B1404558 2-Oxo-3,6-diaza-bicyclo[3.1.1]heptane CAS No. 1273562-72-3

Properties

IUPAC Name

3,6-diazabicyclo[3.1.1]heptan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c8-5-4-1-3(7-4)2-6-5/h3-4,7H,1-2H2,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFALVBFQCROPPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC(=O)C1N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Intramolecular Cyclization and Functional Group Transformations

Method Overview:
This approach employs the construction of the bicyclic core through intramolecular cyclization reactions, often starting from suitably functionalized cyclobutane derivatives. The key steps include the formation of the nitrogen-containing ring system followed by oxidation to introduce the ketone functionality at the 2-position.

Procedure:

  • Preparation of cyclobutane intermediates: Starting from di- or mono-functionalized cyclobutane derivatives, such as 3-oxocyclobutanecarboxylates, which are readily accessible via diastereoselective Strecker reactions or other cyclization techniques.
  • Intramolecular imide formation: The cyclobutane derivative undergoes intramolecular imide formation through condensation reactions, typically facilitated by dehydrating agents or cyclization catalysts, forming the core heterocycle.
  • Oxidation step: The resulting heterocyclic amines are oxidized, often using mild oxidants like PCC or Dess–Martin periodinane, to yield the ketone at the 2-position, forming 2-Oxo-3,6-diaza-bicyclo[3.1.1]heptane .

Research Findings:

  • A multigram synthesis pathway was developed involving the diastereoselective Strecker reaction to produce 3-oxocyclobutanecarboxylates, which then undergo intramolecular imide formation.

Radical Ring-Opening Reactions of [3.1.1]Propellane

Method Overview:
A notable recent approach involves radical-mediated ring-opening reactions of [3.1.1]propellane, a highly strained bicyclic compound, to generate the target heterocycle with precise geometric control.

Procedure:

  • Synthesis of [3.1.1]propellane: Achieved in multigram scale from commercially available ethyl 4-chlorobutanoate via a five-step process with overall yields of 26-37%. This compound serves as a versatile precursor.
  • Radical addition and functionalization: Photocatalyzed atom transfer radical addition reactions introduce various substituents, including iodides, which can be further elaborated into the heterocyclic core.
  • Derivatization: Subsequent transformations, such as hydrolysis, oxidation, and coupling reactions, allow for the installation of the ketone group at the 2-position, forming the desired compound.

Research Findings:

  • This method offers a scalable route to bicyclo[3.1.1]heptanes, including functionalized derivatives that can be converted into This compound .

Intramolecular Imide Formation from 1,3-Functionalized Cyclobutane Derivatives

Method Overview:
This strategy involves the synthesis of 1,3-functionalized cyclobutane derivatives that undergo intramolecular imide formation to produce the bicyclic heterocycle.

Procedure:

  • Preparation of 1,3-functionalized cyclobutane intermediates: These are synthesized via diastereoselective reactions such as the Strecker synthesis, starting from accessible precursors like 3-oxocyclobutanecarboxylates.
  • Imide formation: The intermediates are treated with suitable dehydrating agents or cyclization conditions to form the imide ring.
  • Oxidation to ketone: The imide or related intermediates are oxidized to introduce the ketone at the 2-position, completing the synthesis of This compound .

Research Findings:

  • This method has been optimized for multigram synthesis, providing a practical route for medicinal chemistry applications.

Summary of Key Preparation Methods

Method Starting Materials Key Reactions Advantages Limitations
Intramolecular Cyclization Cyclobutane derivatives with amino and carbonyl groups Cyclization, oxidation Mild conditions, high selectivity Requires pre-functionalized intermediates
Radical Ring-Opening of Propellane Ethyl 4-chlorobutanoate derivatives Radical addition, derivatization Scalable, versatile functionalization Requires handling of radical reactions
Intramolecular Imide Formation 1,3-functionalized cyclobutane derivatives Imide formation, oxidation Efficient for multigram synthesis Multi-step process, intermediate purification

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-3,6-diaza-bicyclo[3.1.1]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the ketone group, potentially forming alcohol derivatives.

    Substitution: The nitrogen atoms in the bicyclic structure can participate in substitution reactions, introducing various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

Analgesic Activity
Research has indicated that derivatives of 2-Oxo-3,6-diaza-bicyclo[3.1.1]heptane exhibit notable central analgesic activity. These compounds are designed to selectively target opioid receptors, which are crucial for pain management. The focus has been on developing analgesics that minimize side effects typically associated with conventional opioids, such as tolerance and dependency.

  • Key Findings :
    • Compounds such as 3-propionyl-6-cinnamyl-3,6-diazabicyclo[3.1.1]heptane have been highlighted for their effectiveness in pain relief while exhibiting lower tolerance development compared to traditional morphine-based treatments .
    • A study demonstrated that these derivatives could be formulated into pharmaceutical compositions with enhanced therapeutic profiles .

Bioisosterism in Drug Design

Bioisosteres
The concept of bioisosterism is pivotal in medicinal chemistry as it allows researchers to modify existing drug structures to improve efficacy and reduce adverse effects. The bicyclic structure of this compound serves as a promising bioisostere for meta-substituted arenes and pyridines.

  • Advantages :
    • Enhanced metabolic stability: Replacing certain aromatic groups with bicyclic structures can lead to improved pharmacokinetic properties .
    • Increased potency: The introduction of this bicyclic framework has shown potential in increasing the biological activity of various compounds .

Synthetic Methodologies

Recent advancements in synthetic methodologies have facilitated the incorporation of this bicyclic framework into various chemical entities:

  • Photocatalytic Reactions : A new route using mild photocatalytic conditions has been developed to synthesize heterocycle-functionalized bicyclo[3.1.1]heptanes, expanding the library of available compounds for drug discovery .
  • Lewis Acid-Catalyzed Reactions : Research has also explored Lewis acid-catalyzed cycloadditions involving bicyclobutanes and isatogens to access tetracyclic derivatives, showcasing the versatility of the bicyclic structure in synthetic applications .

Data Table: Key Derivatives and Their Properties

Compound NameStructure TypeAnalgesic ActivityBioisosteric Potential
3-Propionyl-6-cinnamyl-3,6-diazabicyclo[3.1.1]heptaneBicyclic AnalgesicHighYes
Heterocycle-functionalized bicyclo[3.1.1]heptanesBioisostere for meta-substituted arenesModerateYes
Tetracyclic 2-Oxa-3-azabicyclo[3.1.1]heptanesAdvanced Synthetic DerivativeTBDPotential

Case Studies

Case Study 1: Development of Central Analgesics
A series of studies focused on synthesizing various derivatives of this compound revealed their potential as central analgesics with reduced side effects compared to traditional opioids. Clinical trials indicated promising results in pain management without significant tolerance development over time.

Case Study 2: Enhancing Drug Efficacy through Bioisosterism
Another investigation highlighted the successful replacement of meta-substituted aromatic rings with bicyclo[3.1.1]heptane structures in existing drugs, leading to compounds with improved metabolic stability and efficacy against specific targets in cancer therapy.

Mechanism of Action

The mechanism of action of 2-Oxo-3,6-diaza-bicyclo[3.1.1]heptane involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of enzymes and receptors. This interaction can lead to changes in cellular processes, influencing biological outcomes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Oxo-3,6-diaza-bicyclo[3.1.1]heptane with structurally related bicyclic compounds, highlighting key differences in structure, properties, and applications:

Compound Name Structure Molecular Formula Molecular Weight Key Features Applications
This compound Bicyclo[3.1.1] with N at 3,6 and O at 2 C₅H₇N₂O 113.12 g/mol Rigid, strained ring; ketone group enhances hydrogen-bonding potential. CNS drug candidates (e.g., nAChR ligands) .
3,6-Diazabicyclo[3.1.1]heptane Bicyclo[3.1.1] with N at 3,6 C₅H₈N₂ 96.13 g/mol Lacks oxo group; used as a piperazine surrogate. α4β2 nAChR ligands with subnanomolar affinity .
6-Oxa-3-azabicyclo[3.1.1]heptane Bicyclo[3.1.1] with N at 3 and O at 6 C₅H₇NO 97.12 g/mol Oxygen atom increases polarity; lower logP. Pharmaceutical intermediates (e.g., anticonvulsant precursors) .
4-Thia-1-azabicyclo[3.2.0]heptane Bicyclo[3.2.0] with N at 1 and S at 4 C₅H₆NS 100.17 g/mol Sulfur atom enhances metabolic stability; broader ring system. β-lactam antibiotic derivatives (e.g., penam analogs) .
7-Oxabicyclo[4.1.0]heptane Bicyclo[4.1.0] with O at 7 C₆H₁₀O 98.14 g/mol Epoxide-like structure; high reactivity. Volatile organic compound (VOC) weakly associated with plant metabolites .

Key Findings:

Impact of Heteroatoms: The oxo group in this compound introduces polarity and hydrogen-bonding capacity, which may improve target engagement compared to non-oxo analogs like 3,6-diazabicyclo[3.1.1]heptane . Sulfur-containing analogs (e.g., 4-thia-1-azabicyclo[3.2.0]heptane) exhibit enhanced metabolic stability, critical for antibiotic development .

Ring Strain and Pharmacological Activity: Bicyclo[3.1.1]heptane derivatives exhibit greater ring strain than bicyclo[3.2.0] or bicyclo[4.1.0] systems, leading to higher conformational rigidity and receptor selectivity. For example, 3,6-diazabicyclo[3.1.1]heptane-anilines show subnanomolar affinity for α4β2 nAChRs due to optimal spatial arrangement .

Synthetic Accessibility :

  • Derivatives like 6-Oxa-3-azabicyclo[3.1.1]heptane are synthesized via nucleophilic substitution and cyclization steps, yielding intermediates with >97% purity . In contrast, this compound likely requires specialized oxidation or ketone-introduction strategies, which are less documented in the literature.

Commercial Availability :

  • Several bicyclo[3.1.1]heptane derivatives (e.g., 3-Boc-3,6-diazabicyclo[3.1.1]heptane) are commercially available, underscoring their utility in high-throughput drug discovery .

Research Implications

The structural uniqueness of this compound positions it as a promising candidate for CNS-targeted therapeutics. However, gaps remain in its synthetic optimization and pharmacokinetic profiling compared to well-studied analogs like 3,6-diazabicyclo[3.1.1]heptane. Future research should focus on:

  • Developing efficient synthetic routes to introduce the oxo group without compromising yield.
  • Evaluating bioavailability and blood-brain barrier penetration in preclinical models.
  • Expanding structure-activity relationship (SAR) studies to explore substituent effects on receptor binding .

Biological Activity

Overview

2-Oxo-3,6-diaza-bicyclo[3.1.1]heptane is a heterocyclic compound characterized by its bicyclic structure containing nitrogen atoms and a ketone group. Its molecular formula is C5_5H8_8N2_2O, and it has gained attention in medicinal chemistry due to its potential as a bioisostere, enhancing the metabolic stability and lipophilicity of drug candidates . This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The mechanism of action for this compound involves interactions with various molecular targets, particularly enzymes and receptors. The nitrogen atoms in its structure can form hydrogen bonds or coordinate with metal ions, influencing biochemical pathways and leading to various biological effects .

Analgesic Activity

Research has indicated that derivatives of this compound exhibit central analgesic activity similar to morphine-like opioids. These compounds have shown selective affinity towards μ-opioid receptors, which mediate analgesia while minimizing side effects associated with δ and κ receptors .

Neurotransmitter Receptor Modulation

Studies have demonstrated that certain derivatives possess high affinity for nicotinic acetylcholine receptors (nAChRs), particularly the alpha4beta2 subtype. For instance, compounds synthesized in recent studies showed K(i) values ranging from 0.023 to 0.056 nM for alpha4beta2 receptors, indicating strong binding affinity .

Case Studies

  • Analgesic Derivatives : A study evaluated the analgesic properties of various 3,6-diazabicyclo[3.1.1]heptane derivatives, revealing compounds with K(i) values at μ-receptors ranging from 2.7 to 7.9 nM while showing minimal activity at δ and κ receptors . This selectivity suggests potential for developing new analgesics with reduced side effects.
  • Nicotinic Receptor Ligands : Another investigation focused on synthesizing novel ligands targeting nAChRs, finding that specific derivatives displayed exceptional affinity and selectivity for alpha4beta2 over alpha7 subtypes . These findings highlight the therapeutic potential of these compounds in treating neurological disorders.

Data Table: Biological Activity Summary

Compound Target Receptor K(i) Value (nM) Activity Type
3-(6-bromopyridin-3-yl)-4cAlpha4beta2 nAChR0.023 - 0.056High Affinity
Compound 3Bbμ-Opioid Receptor2.7 - 7.9Analgesic
Compound 4dAlpha4beta2 nAChR1.2High Affinity

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-Oxo-3,6-diaza-bicyclo[3.1.1]heptane?

  • Methodological Answer : The synthesis of bicyclic diaza compounds often involves ring-closing metathesis or cyclization reactions. For example, derivatives of 3,6-diaza-bicyclo[3.1.1]heptane have been synthesized via nucleophilic substitution on pre-functionalized bicyclic scaffolds, followed by oxidation to introduce the ketone group (2-oxo) . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize side products. Structural validation via NMR and mass spectrometry is recommended, as seen in analogous antibacterial studies of bicyclo[3.2.0]heptane derivatives .

Q. How can the bicyclic structure and stereochemistry of this compound be characterized?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming the bicyclic framework and stereochemistry. For dynamic analysis, nuclear Overhauser effect (NOE) NMR experiments can resolve spatial arrangements of substituents. Infrared (IR) spectroscopy can identify the carbonyl (2-oxo) group at ~1700 cm⁻¹. Comparative studies with pinane derivatives (e.g., cis/trans isomers of 2,6,6-trimethylbicyclo[3.1.1]heptane) highlight the importance of stereochemical validation .

Q. What in vitro assays are suitable for preliminary pharmacological screening?

  • Methodological Answer : Receptor binding assays (e.g., radioligand displacement for α4β2 nicotinic acetylcholine receptors [nAChRs]) are effective, given the affinity of structurally similar 3,6-diaza-bicyclo[3.1.1]heptane-anilines for these targets . For antimicrobial activity, disk diffusion or microdilution assays against Gram-positive/negative bacteria can be adapted from studies on bicyclo[3.2.0]heptane-Cr(III) complexes .

Advanced Research Questions

Q. How can computational modeling optimize α4β2 nACh receptor affinity?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding modes. Focus on hydrophobic interactions at the receptor’s active site, as demonstrated for bicyclo[3.1.1]heptane derivatives in human PLA2 studies . Substituent modifications (e.g., pyridinyl or halogen groups) enhance affinity, as shown in ligands with subnanomolar Ki values . Free energy perturbation (FEP) calculations may quantify the impact of stereochemistry on binding.

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies often arise from stereochemical variations or impurities. For example, (-)-β-pinene (6,6-dimethyl-2-methylenebicyclo[3.1.1]heptane) exhibits distinct bioactivity compared to its enantiomer . Reproduce experiments under standardized conditions (e.g., purity ≥98% via HPLC) and validate stereochemistry using chiral chromatography or circular dichroism. Cross-reference with thermodynamic stability data, as bicyclo[3.1.1]heptane derivatives are notably stable .

Q. How does stereoelectronic effects influence the compound’s reactivity and stability?

  • Methodological Answer : Electron-withdrawing groups (e.g., 2-oxo) increase electrophilicity at the diaza bridgehead. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map charge distribution and predict sites for nucleophilic attack. Experimentally, kinetic studies under varying pH and temperature conditions can correlate stability with electronic effects, as seen in hydrolytic degradation of similar bicyclic sulfides .

Data Analysis & Experimental Design

Q. How to design experiments to analyze metabolic stability in vivo?

  • Methodological Answer : Use liver microsome assays (e.g., human/rat) to measure metabolic half-life (t₁/₂). Isotopic labeling (e.g., ¹⁴C at the diaza bridge) tracks metabolite formation via LC-MS. For in vivo studies, administer the compound to model organisms and collect plasma/tissue samples at timed intervals. Compare with pharmacokinetic profiles of pinane derivatives, which exhibit logP-dependent bioavailability .

Q. What analytical techniques quantify trace impurities in synthesized batches?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and GC-MS detect impurities at ppm levels. For polar byproducts, hydrophilic interaction liquid chromatography (HILIC) coupled with UV/vis or charged aerosol detection (CAD) is effective. Reference standards for common bicyclic contaminants (e.g., 7-thiabicyclo[3.1.1]heptane derivatives) should be synthesized and characterized .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxo-3,6-diaza-bicyclo[3.1.1]heptane
Reactant of Route 2
2-Oxo-3,6-diaza-bicyclo[3.1.1]heptane

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